molecular formula C16H15BrClNO3S2 B1667243 BMS-986122 CAS No. 313669-88-4

BMS-986122

Numéro de catalogue: B1667243
Numéro CAS: 313669-88-4
Poids moléculaire: 448.8 g/mol
Clé InChI: PNGJPVDGZNPZHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de BMS-986122 implique plusieurs étapes, notamment la formation d'un cycle thiazolidine et l'introduction de groupes brome et méthoxy. La voie de synthèse commence généralement par la réaction du 3-bromo-4-méthoxybenzaldéhyde avec la thiosemicarbazide pour former un intermédiaire thiosemicarbazone. Cet intermédiaire est ensuite cyclisé pour former le cycle thiazolidine. Le produit final est obtenu par sulfonylation avec le chlorure de 4-chlorobenzènesulfonyle .

Analyse Des Réactions Chimiques

BMS-986122 subit diverses réactions chimiques, notamment :

Applications De Recherche Scientifique

Pain Management

BMS-986122's ability to enhance endogenous opioid pathways presents a significant opportunity for developing new analgesics that minimize common side effects associated with traditional opioids, such as constipation and respiratory depression. Research indicates that this compound does not promote these adverse effects while still providing analgesia in animal models .

Understanding GPCR Dynamics

The study of this compound contributes to the broader understanding of G protein-coupled receptor (GPCR) dynamics. By elucidating how allosteric modulators can stabilize specific receptor conformations, researchers can better design drugs that target GPCRs effectively. This has implications not only for opioid receptors but also for other GPCRs involved in various physiological processes .

Structural Biology Insights

Recent studies utilizing cryogenic electron microscopy and nuclear magnetic resonance spectroscopy have provided structural insights into how this compound interacts with MOR. These studies reveal alterations in key residues that are critical for receptor activation and highlight the importance of conformational changes in drug action .

Case Study 1: Analgesic Efficacy

In a preclinical study involving rodent models, this compound demonstrated significant analgesic properties when administered alongside morphine. The combination resulted in enhanced pain relief without increasing the risk of developing tolerance or dependence, showcasing its potential as a safer alternative to conventional opioids .

Case Study 2: Structural Analysis

A detailed structural analysis using cryo-electron microscopy revealed that this compound induces specific conformational changes in MOR that facilitate G-protein interaction. This study illustrated how allosteric modulators can fine-tune receptor activity and opened avenues for designing more effective therapeutics targeting similar GPCRs .

Comparative Table of Opioid Modulators

CompoundTypeTarget ReceptorAnalgesic EffectSide Effects
This compoundPositive Allosteric Modulatorμ-opioid receptorYesMinimal (no constipation or respiratory depression)
MorphineFull Agonistμ-opioid receptorYesHigh (constipation, dependence)
NaloxoneAntagonistμ-opioid receptorNoNone

Mécanisme D'action

BMS-986122 exerts its effects by binding to a specific site on the mu-opioid receptor, distinct from the orthosteric ligand-binding site. This binding enhances the receptor’s response to its natural ligands, such as endomorphins. The compound stabilizes the receptor in its active conformation, promoting the interaction with G-proteins and subsequent intracellular signaling .

Comparaison Avec Des Composés Similaires

BMS-986122 est unique parmi les modulateurs allostériques positifs du récepteur mu-opioïde en raison de sa haute sélectivité et de sa puissance. Les composés similaires comprennent :

This compound se distingue par sa capacité à potentialiser les effets des ligands orthostériques sans présenter d'activité agoniste significative par lui-même, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

BMS-986122 is a selective positive allosteric modulator (PAM) of the mu-opioid receptor (MOR), which has garnered attention due to its potential to enhance the efficacy of endogenous and exogenous opioid peptides while minimizing the side effects commonly associated with traditional opioid therapies. This compound represents a novel approach in pain management, aiming to reduce issues such as tolerance, dependence, and respiratory depression.

This compound operates through an allosteric modulation mechanism, enhancing the activity of MOR without acting as an agonist itself. It binds to an allosteric site on the receptor, which stabilizes the fully-activated conformation of MOR and increases its interaction with G proteins. This modulation alters the conformational dynamics of the receptor, shifting the equilibrium towards states that promote greater signaling efficacy.

Key Findings on Mechanism

  • Conformational Dynamics : Research indicates that this compound binding enhances interactions between key residues R167 and Y254 within MOR, facilitating a more stable active state conducive to receptor activation .
  • Enhanced Efficacy : this compound significantly improves the potency of traditional opioids like morphine and methadone, enhancing their antinociceptive effects without increasing their affinity for MOR .

Antinociceptive Effects

This compound has been shown to produce significant antinociceptive effects in various animal models. Its efficacy was tested using both acute and inflammatory pain models, demonstrating enhanced pain relief when administered alongside traditional opioid agonists.

Case Study Data

  • Mouse Models : In studies involving C57BL/6 mice, this compound was administered intracerebroventricularly (i.c.v.) in conjunction with methadone, resulting in robust antinociception compared to methadone alone .
  • Systemic Administration : In 129S1/SvlmJ mice, systemic injections of this compound produced significant antinociceptive effects in tail-withdrawal tests, indicating its potential for broader therapeutic applications .

Comparative Efficacy Table

Study TypeMethodologyResultReference
Acute Pain Modeli.c.v. administrationEnhanced methadone effect
Inflammatory Pain ModelSystemic injectionSignificant reduction in mechanical allodynia
Morphine Potency EnhancementBinding assays4.8-fold increase in potency

Side Effects Profile

One of the most promising aspects of this compound is its ability to enhance opioid efficacy without producing common side effects such as constipation or respiratory depression. This characteristic positions it as a potentially safer alternative in pain management strategies.

Observations

  • No Induction of Tolerance : Repeated administration did not lead to tolerance development in animal models .
  • Lack of Reward Pathways Activation : Unlike traditional opioids, this compound does not activate reward pathways, reducing the risk of addiction .

Q & A

Basic Research Questions

Q. What is the mechanism of action of BMS-986122 as a μ-opioid receptor (MOR) positive allosteric modulator (PAM)?

this compound enhances orthosteric agonist activity by stabilizing MOR's active conformation, increasing β-arrestin recruitment, G protein activation, and adenylate cyclase inhibition. It amplifies the effects of endogenous opioids (e.g., endomorphin-1) and exogenous agonists (e.g., DAMGO) without intrinsic efficacy alone. Mechanistically, it disrupts the Na⁺ ion binding site in MOR, shifting equilibrium toward active receptor states .

Q. Which experimental models are used to evaluate this compound’s analgesic efficacy?

Preclinical studies employ blinded behavioral assays, including:

  • Thermal nociception : Hot plate and warm water tail withdrawal tests.
  • Inflammatory pain : Complete Freund’s Adjuvant (CFA) or carrageenan models.
  • Neuropathic pain : Nerve injury-induced tactile hypersensitivity (e.g., von Frey filament testing). this compound is tested alone and in combination with opioids (e.g., morphine), with efficacy quantified via dose-response curves and mixed-effects ANOVA .

Q. How does this compound address the side effects of traditional opioids?

Unlike morphine, this compound shows reduced respiratory depression, constipation, and conditioned place preference in mice. Its PAM activity selectively enhances analgesia by amplifying endogenous opioid signaling, which may limit off-target effects. For example, in neuropathic pain models, it synergizes with low-dose morphine but does not induce tolerance-associated behaviors .

Advanced Research Questions

Q. How does this compound exhibit probe dependence in modulating MOR agonists?

this compound’s allosteric effects vary with the orthosteric ligand’s efficacy:

  • High-efficacy agonists (e.g., DAMGO): Increased binding affinity and potency.
  • Partial agonists (e.g., morphine): Enhanced maximal G protein activation without affinity changes.
  • Antagonists : No modulation. This probe dependence aligns with the Monod–Wyman–Changeux two-state model, where this compound stabilizes MOR’s active conformation, as validated via GTPγS binding assays .

Q. What structural insights explain this compound’s allosteric modulation of MOR?

Molecular dynamics (MD) simulations and mutagenesis identify key residues (e.g., Trp⁷.³⁵, Met²⁴⁵) involved in this compound binding. Displacement of the Na⁺ ion from its conserved site in TM2 and TM7 disrupts receptor stabilization in inactive states, facilitating G protein coupling. Structural analogs (e.g., MS1) with modified scaffolds retain PAM activity but differ in β-arrestin bias .

Q. How can researchers design experiments to resolve contradictory data on this compound’s β-arrestin recruitment?

this compound suppresses β-arrestin recruitment in some assays but enhances it in others. To address this:

  • Use biased signaling assays (e.g., BRET/TR-FRET) to compare G protein vs. β-arrestin pathways.
  • Control for orthosteric agonist efficacy (e.g., test with low-potency vs. high-potency ligands).
  • Apply mutagenesis (e.g., Na⁺ site mutants) to isolate allosteric vs. orthosteric contributions .

Q. What in silico strategies are effective for optimizing this compound analogs?

Virtual screening of eMolecules databases, clustered by chemotype (e.g., sulfonamide-thiazolidines), identifies analogs with improved solubility and synthetic accessibility. MD-guided pharmacophore modeling focuses on Na⁺ site disruption and TM7 interactions. For example, MS1 derivatives retain PAM activity but simplify synthesis .

Q. Methodological Considerations

Q. How should dose-response studies be structured to assess this compound’s synergy with opioids?

  • Use isobolographic analysis to quantify synergistic interactions in pain models.
  • Include negative controls : this compound alone (no intrinsic efficacy) and opioid alone (baseline ED₅₀).
  • Measure pharmacokinetics (plasma/brain concentration ratios) to ensure co-localization .

Q. What statistical approaches are recommended for analyzing this compound’s biased signaling?

  • Operational model fitting : Quantify bias factors (ΔΔlog(τ/KA)) between G protein and β-arrestin pathways.
  • Nonlinear regression : Compare EC₅₀ and Emax values across ligands (e.g., DAMGO vs. morphine).
  • Two-way ANOVA : Assess sex differences (e.g., female vs. male mice) in analgesic efficacy .

Q. How can researchers validate this compound’s target engagement in vivo?

  • Radioligand displacement assays : Use ³H-diprenorphine to confirm MOR binding.
  • Knockout models : MOR⁻/⁻ mice should show no this compound-mediated analgesia.
  • PET imaging : Track ¹¹C-labeled this compound distribution in CNS regions .

Propriétés

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-3-(4-chlorophenyl)sulfonyl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO3S2/c1-22-15-7-2-11(10-14(15)17)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGJPVDGZNPZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313669-88-4
Record name 313669-88-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
BMS-986122
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
BMS-986122
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
BMS-986122
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
BMS-986122
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
BMS-986122
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
3-Bromo-5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole
BMS-986122

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.